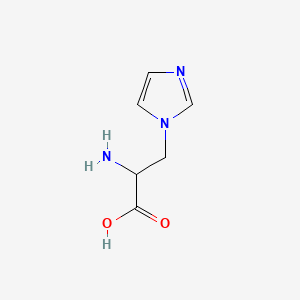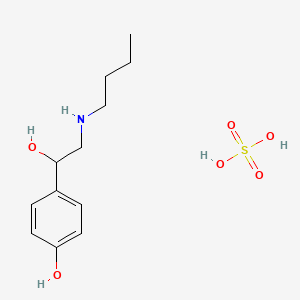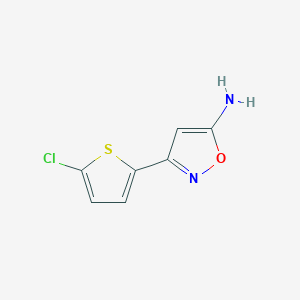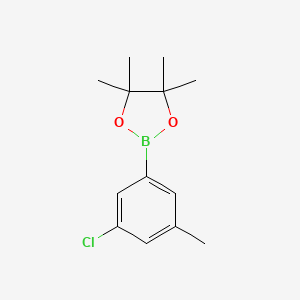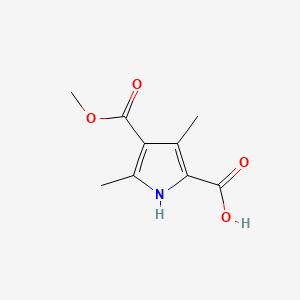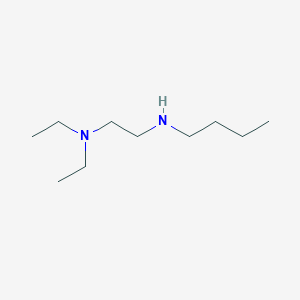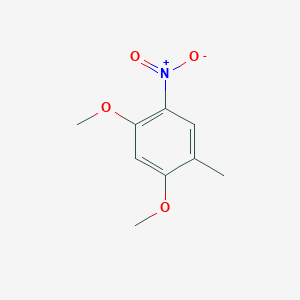![molecular formula C13H10Cl4O4 B3053094 2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione CAS No. 50874-39-0](/img/structure/B3053094.png)
2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione
Descripción general
Descripción
“2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-dione” is a chemical compound with the CAS Number: 50874-39-0 . It has a molecular weight of 372.03 . The IUPAC name for this compound is 1a,1a1,2,3a-tetrachloro-3,3-dimethoxyoctahydro-5H-2,4,1-(epiethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-dione . The compound is solid with a melting point between 151-156 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10Cl4O4/c1-20-13(21-2)11(16)5-6-8(19)4-3(7(5)18)9(11,14)10(4,15)12(6,13)17/h3-6H,1-2H3 . This code can be used to generate a 3D structure of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 372.03 . It is a solid substance with a melting point range of 151-156 degrees Celsius . The compound’s density and boiling point are not specified in the sources I have access to.Aplicaciones Científicas De Investigación
Synthetic Approaches and Structural Insights
The synthesis of cage compounds, including those related to the specified chemical structure, often involves multi-step processes that yield structures with unique chemical and physical properties. For instance, Chou and Chiou (1986) described the synthesis of a cage compound through a series of steps, highlighting the complexity and specificity required in these synthetic pathways. This process reflects the broader challenges and innovations in synthesizing cage-like polycyclic compounds, which are noted for their distinctive frameworks and potential utility in various research applications Chou & Chiou, 1986.
Applications in Material Science and Chemistry
Compounds with cage-like structures, similar to the one mentioned, exhibit unique properties due to their constrained geometries and reactive sites. These characteristics make them suitable for exploration in material science, catalysis, and as building blocks for more complex molecular architectures. The structural analysis of such compounds, as undertaken by Linden et al. (2005), provides insights into how substitutions at specific positions affect molecular geometry and potentially the chemical reactivity and physical properties of these materials. This knowledge is crucial for designing new materials with desired functionalities Linden et al., 2005.
Potential for Creating New Molecular Receptors
The ability to manipulate the structure of cage compounds opens avenues for creating novel molecular receptors. Such receptors can be designed to selectively bind to specific substrates, making them useful in sensory applications, catalysis, and the development of novel therapeutic agents. The work by Macias et al. (2000) on synthesizing a new molecular receptor from a cage dione derivative exemplifies the potential of these compounds in supramolecular chemistry. Their findings indicate the versatility of cage compounds as scaffolds for developing complex molecular systems with specific binding capabilities Macias et al., 2000.
Propiedades
IUPAC Name |
2,3,5,6-tetrachloro-4,4-dimethoxypentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl4O4/c1-20-13(21-2)11(16)5-6-8(19)4-3(7(5)18)9(11,14)10(4,15)12(6,13)17/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQXXDRHGCNCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2(C3C4C1(C5(C2(C(C5C4=O)C3=O)Cl)Cl)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329656 | |
| Record name | 2,3,5,6-tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50874-39-0 | |
| Record name | NSC143947 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5,6-tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


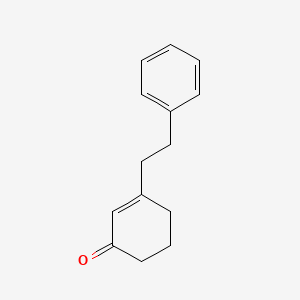

![1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-](/img/structure/B3053015.png)
